molecular formula C8H4F3IO2 B2547381 3-Iodo-4-(trifluoromethyl)benzoic acid CAS No. 1034690-61-3

3-Iodo-4-(trifluoromethyl)benzoic acid

Cat. No.: B2547381
CAS No.: 1034690-61-3
M. Wt: 316.018
InChI Key: WNJDSOAQPKABJD-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4F3IO2 and a molecular weight of 316.02 g/mol . It is also known by its synonyms, 4-Carboxy-2-iodobenzotrifluoride and 3-Iodo-alpha,alpha,alpha-trifluoro-p-toluic acid . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoic acid core, making it a valuable intermediate in organic synthesis and various research applications.

Safety and Hazards

The safety information for 3-Iodo-4-(trifluoromethyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and ensuring adequate ventilation .

Preparation Methods

The synthesis of 3-Iodo-4-(trifluoromethyl)benzoic acid typically involves the iodination of 4-(trifluoromethyl)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atom at the desired position on the aromatic ring . The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.

Industrial production methods for this compound may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

3-Iodo-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and acid catalysts such as sulfuric acid for esterification. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzoic acid depends on its specific application and the molecular targets involvedFor example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodine atom can participate in halogen bonding interactions with proteins and enzymes .

Comparison with Similar Compounds

3-Iodo-4-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the iodine and trifluoromethyl groups, which can impart distinct chemical and biological properties to the compound.

Properties

IUPAC Name

3-iodo-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJDSOAQPKABJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034690-61-3
Record name 3-Iodo-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Amino-4-(trifluoromethyl)benzoic acid (commercially available) (6.5 g, 31.7 mmol) and triiodomethane (37.4 g, 95.1 mmol) were dissolved in THF (300 ml). The reaction mixture was heated to 80° C. and then butyl nitrite (5.56 ml, 47.6 mmol) was added slowly at this temperature. Heating was continued at this temperature for 4 hours and then the reaction was concentrated in vacuo to give the crude product. Purification by column chromatography (hexane to 30% EtOAc in hexane). This material was combined with another batch from a similar reaction performed on 2 g of 3-amino-4-(trifluoromethyl)benzoic acid. The combined material was purified by preparative HPLC to give the title compound (6.1 g). MS C8H4F3IO2 requires 316; found 315 (M−H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.56 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

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